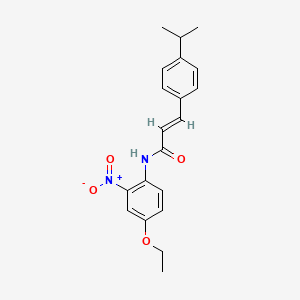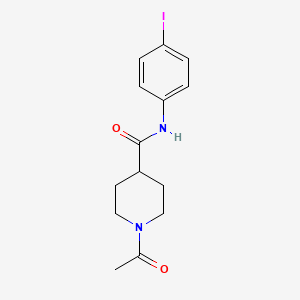![molecular formula C17H21F2N3O2 B5293444 N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-724714 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
CP-724714 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and is often overexpressed in cancer cells. By inhibiting the activity of this enzyme, CP-724714 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CP-724714 has also been shown to have anti-inflammatory effects, and may be useful in the treatment of other inflammatory conditions. Furthermore, CP-724714 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-724714 is its potent inhibitory activity against N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide tyrosine kinase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of CP-724714 is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving CP-724714. One area of interest is the development of combination therapies involving CP-724714 and other anti-cancer agents. Another area of interest is the study of CP-724714 in other disease settings, such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is also interest in the development of more potent and selective inhibitors of N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide tyrosine kinase, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of CP-724714 involves the reaction of 2,3-difluorobenzylamine with cyclopropylmethylamine, followed by the addition of 2-(2-oxo-3-piperazinyl)acetic acid. The resulting compound is then purified using a series of chromatographic techniques to yield CP-724714 in high purity.
Wissenschaftliche Forschungsanwendungen
CP-724714 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy, where CP-724714 has shown promising results as an anti-cancer agent. In addition, CP-724714 has also been studied for its potential applications in the treatment of inflammatory diseases and other conditions.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c18-13-3-1-2-12(16(13)19)10-22-7-6-20-17(24)14(22)8-15(23)21-9-11-4-5-11/h1-3,11,14H,4-10H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMZGKUVMKVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5293388.png)

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)